molecular formula C12H26 B12649205 Nonane, 5-(1-methylethyl)- CAS No. 62184-72-9

Nonane, 5-(1-methylethyl)-

Cat. No.: B12649205
CAS No.: 62184-72-9
M. Wt: 170.33 g/mol
InChI Key: ALZCRHWYCQKCQK-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonane, 5-(1-methylethyl)- typically involves the alkylation of nonane with isopropyl groups. This can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the reaction of nonane with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Hydroformylation: This method involves the hydroformylation of octene to produce nonanal, followed by reduction and subsequent alkylation with isopropyl groups.

Industrial Production Methods

Industrial production of Nonane, 5-(1-methylethyl)- often involves large-scale alkylation processes using similar methods as described above. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Nonane, 5-(1-methylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons. Common reducing agents include hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd).

    Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas (Cl₂) in the presence of ultraviolet light can produce chlorinated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst

    Substitution: Chlorine gas (Cl₂) with ultraviolet light

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Simpler hydrocarbons

    Substitution: Chlorinated derivatives

Scientific Research Applications

Nonane, 5-(1-methylethyl)- has various applications in scientific research, including:

    Chemistry: Used as a reference compound in the study of hydrocarbon structures and reactivity.

    Biology: Investigated for its potential effects on biological systems, including its role as a hydrophobic molecule in cell membrane studies.

    Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized as a solvent and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of Nonane, 5-(1-methylethyl)- primarily involves its interactions with other molecules through hydrophobic interactions. Its molecular structure allows it to interact with lipid membranes, making it useful in studies related to membrane dynamics and permeability. The compound does not have specific molecular targets but exerts its effects through physical interactions with other hydrophobic molecules.

Comparison with Similar Compounds

Similar Compounds

    Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.

    Isopropyl Nonane: A similar branched alkane with an isopropyl group attached to the nonane chain.

    Decane: A straight-chain alkane with the molecular formula C₁₀H₂₂.

Uniqueness

Nonane, 5-(1-methylethyl)- is unique due to its specific branching structure, which imparts different physical and chemical properties compared to its straight-chain counterparts. The presence of the isopropyl group affects its boiling point, solubility, and reactivity, making it distinct from other similar alkanes.

Properties

CAS No.

62184-72-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-propan-2-ylnonane

InChI

InChI=1S/C12H26/c1-5-7-9-12(11(3)4)10-8-6-2/h11-12H,5-10H2,1-4H3

InChI Key

ALZCRHWYCQKCQK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCCC)C(C)C

Origin of Product

United States

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